molecular formula C6H15AuN3O9P B082069 Triethylphosphine gold nitrate CAS No. 14243-51-7

Triethylphosphine gold nitrate

Cat. No.: B082069
CAS No.: 14243-51-7
M. Wt: 501.14 g/mol
InChI Key: NKEUOTNJUPKAQT-UHFFFAOYSA-N
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Description

Triethylphosphine gold nitrate (CAS 14243-51-7) is a gold(I) complex featuring a triethylphosphine (PEt₃) ligand and a nitrate (NO₃⁻) counterion. This compound belongs to the family of alkylphosphine-gold complexes, which are characterized by their lipophilic phosphine ligands and diverse biological and catalytic applications.

For instance, nitrate coordination may influence redox behavior or ligand-exchange kinetics compared to chloride or bromide analogues .

Properties

IUPAC Name

gold(3+);triethylphosphane;trinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P.Au.3NO3/c1-4-7(5-2)6-3;;3*2-1(3)4/h4-6H2,1-3H3;;;;/q;+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEUOTNJUPKAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AuN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162035
Record name Triethylphosphine gold nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14243-51-7
Record name Triethylphosphine gold nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014243517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylphosphine gold nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylphosphine gold nitrate can be synthesized through the reaction of gold(I) chloride with triethylphosphine in the presence of a nitrate source. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The general reaction is as follows:

AuCl+PEt3+AgNO3Au(PEt3)NO3+AgCl\text{AuCl} + \text{PEt}_3 + \text{AgNO}_3 \rightarrow \text{Au(PEt}_3\text{)}\text{NO}_3 + \text{AgCl} AuCl+PEt3​+AgNO3​→Au(PEt3​)NO3​+AgCl

where PEt₃ represents triethylphosphine.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the gold(I) center is oxidized to gold(III).

    Reduction: The compound can be reduced back to gold(I) from gold(III) using reducing agents such as sodium borohydride.

    Substitution: The triethylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various phosphines or thiolates in organic solvents.

Major Products Formed:

    Oxidation: Gold(III) complexes.

    Reduction: Gold(I) complexes.

    Substitution: Gold complexes with different ligands.

Scientific Research Applications

Triethylphosphine gold nitrate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its anticancer properties, particularly in the treatment of certain types of cancer by inhibiting thioredoxin reductase, an enzyme involved in cellular redox balance.

    Industry: Utilized in the development of advanced materials and nanotechnology, particularly in the synthesis of gold nanoparticles.

Mechanism of Action

The mechanism of action of triethylphosphine gold nitrate involves its interaction with cellular components. In biological systems, the compound can inhibit thioredoxin reductase, leading to an increase in reactive oxygen species and subsequent cell death. This mechanism is particularly relevant in its potential anticancer applications, where the inhibition of thioredoxin reductase disrupts the redox balance in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound CAS Number Molecular Formula Key Features
Triethylphosphine gold nitrate 14243-51-7 AuNO₃PEt₃ Monomeric, nitrate anion enhances solubility in polar solvents .
Chloro(triethylphosphine)gold(I) 14243-60-8 AuClPEt₃ Chloride anion confers higher stability; used in anticancer studies .
Auranofin 34031-32-8 C₂₀H₃₄AuO₉PS Acetylated glucose-thiol ligand; oral bioavailability, lower toxicity .
Tris(triethylphosphine oxide)cerium(III) nitrate N/A Ce(NO₃)₃·3PEt₃O Cerium analogue with nitrate; shorter Ce–O/N bonds noted .

Key Observations :

  • Ligand Effects: The triethylphosphine ligand in gold nitrate increases lipophilicity compared to thiolate ligands in Auranofin, but the nitrate anion introduces polar interactions absent in chloride analogues .
  • Stability : Chloro(triethylphosphine)gold(I) exhibits higher thermal stability than nitrate derivatives, likely due to stronger Au–Cl bonding .

Toxicity and Handling

  • Triethylphosphine gold chloride requires stringent safety measures (e.g., eye rinsing, ventilation) due to irritancy and toxicity risks .
  • Auranofin’s lower toxicity (25% oral absorption) underscores the importance of ligand engineering in mitigating adverse effects .

Chemical Reactions Analysis

Key Observations:

  • Silver nitrate reacts with the chloride precursor in dichloromethane/methanol .

  • The product is isolated in ~79% yield after filtration and solvent removal .

Reactivity with Nucleophiles

Triethylphosphine gold complexes undergo oxidative addition with alkyl halides:
Example Reaction :

Et3PAuMe+MelEt3PAuIMe2\text{Et}_3\text{PAuMe}+\text{Mel}\rightarrow \text{Et}_3\text{PAuIMe}_2

This generates a dimethylgold iodide complex .

Critical Findings:

  • Methyl iodide induces rapid reductive elimination of ethane from trimethylgold intermediates .

  • The reaction mechanism involves transient trialkylgold species prone to decomposition .

Interactions with Thallium Reagents

Triethylphosphine gold chloride reacts with thallium(III) compounds:
Reaction :

Et3PAuCl+TlCl3Et3PAuCl3+TlCl\text{Et}_3\text{PAuCl}+\text{TlCl}_3\rightarrow \text{Et}_3\text{PAuCl}_3+\text{TlCl}

Similar reactivity is expected for the nitrate derivative .

Biological Activity (Cytotoxicity)

Triethylphosphine gold chloride (Et₃PAuCl) exhibits potent cytotoxicity:

Parameter Effect on Hepatocytes Mitochondrial Impact
Cellular ATPRapid depletion (↓90% in 5 min)Inhibits state 3 respiration (↓70%)
Membrane PotentialCollapse observedDissipation of ΔΨ (≥5 μM)
Oxygen ConsumptionSevere inhibition (↓80%)Suppressed FCCP-stimulated respiration

Data sourced from in vitro studies using rat hepatocytes and liver mitochondria .

Redox Reactions

Triethylphosphine gold complexes participate in redox processes:

  • Oxidative Addition :

    Et3PAuR+X2Et3PAuXR2\text{Et}_3\text{PAuR}+\text{X}_2\rightarrow \text{Et}_3\text{PAuXR}_2
  • Reductive Elimination :

    Et3PAuR2R R+Et3PAu\text{Et}_3\text{PAuR}_2\rightarrow \text{R R}+\text{Et}_3\text{PAu}

Challenges and Limitations

  • Stability : Triethylphosphine gold nitrate is not isolated in pure form in the literature, unlike its bistriflimide counterpart .

  • Sensitivity : Nitrate ligands are prone to displacement by stronger-field ligands (e.g., halides) .

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